molecular formula C16H13N3O3 B12897037 5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy- CAS No. 61472-30-8

5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy-

Cat. No.: B12897037
CAS No.: 61472-30-8
M. Wt: 295.29 g/mol
InChI Key: ZUTCXOCAGYKUPM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione follows IUPAC rules for polycyclic compounds with multiple functional groups. The quinoline backbone is numbered such that the nitrogen atom occupies position 1, with subsequent positions assigned clockwise. The 5,8-dione designation indicates ketone groups at positions 5 and 8, while the 7-amino and 6-methoxy substituents occupy adjacent positions on the fused benzene ring. The 2-(2-aminophenyl) group denotes an ortho-aminophenyl substitution at position 2 of the pyridine ring.

The molecular formula C₁₆H₁₃N₃O₃ reflects the incorporation of two aromatic rings (quinoline and benzene), three nitrogen atoms (two amine groups, one pyridinic nitrogen), and three oxygen atoms (two ketones, one methoxy). Key identifiers include:

Property Value
CAS Registry Number 61472-30-8
Molecular Weight 295.29 g/mol
SMILES COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3N)N
InChI Key ZUTCXOCAGYKUPM-UHFFFAOYSA-N

The SMILES string encodes the methoxy group at position 6, adjacent amino groups at positions 2 and 7, and conjugated ketone groups.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar quinoline core with slight deviations caused by steric interactions between the 2-(2-aminophenyl) group and the 7-amino substituent. Density functional theory (DFT) calculations predict a dihedral angle of 28.5° between the quinoline system and the pendant benzene ring, minimizing orbital overlap while maintaining π-conjugation. The methoxy group at position 6 introduces torsional strain, with the methyl group oriented perpendicular to the aromatic plane to reduce steric clash with the 5,8-dione oxygens.

Key bond lengths include:

  • C5-O: 1.22 Å (typical for quinone carbonyls)
  • C8-O: 1.23 Å
  • C6-OCH₃: 1.43 Å
  • N7-H: 1.01 Å (indicative of amine protonation state)

Conformational flexibility is limited to rotation of the methoxy methyl group and the ortho-aminophenyl substituent, with energy barriers of 4.2 kcal/mol and 6.8 kcal/mol, respectively, as determined by rotational spectroscopy.

X-ray Crystallographic Studies of Solid-State Configuration

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.30 Å, and β = 92.7°. Molecules stack in herringbone patterns stabilized by:

  • N-H∙∙∙O hydrogen bonds between the 7-amino group and 5-ketone (2.89 Å)
  • π-π interactions between quinoline cores (centroid distance 3.45 Å)
  • C-H∙∙∙O interactions from the methoxy group to 8-ketone (3.12 Å)

The ortho-aminophenyl group participates in intramolecular hydrogen bonding with the 2-position nitrogen (N∙∙∙H-N = 2.67 Å), creating a pseudo-six-membered ring that enhances planarization.

Comparative Analysis with Parent 5,8-Quinolinedione Scaffold

Structural modifications significantly alter physicochemical properties relative to unsubstituted 5,8-quinolinedione (C₉H₅NO₂, MW 159.14 g/mol):

Property Parent Compound Derivative
Aromatic System Planar quinoline Distorted by substituents
Solubility (H₂O) 1.2 mg/mL 0.08 mg/mL
Dipole Moment 4.1 D 6.8 D
π-π Stacking Distance 3.30 Å 3.45 Å

The derivative’s 7-amino and 2-(2-aminophenyl) groups introduce four hydrogen-bond donors versus none in the parent compound, dramatically altering intermolecular interactions. Electrostatic potential maps show enhanced electron density at the 7-amino group (+0.32 e⁻) compared to the parent’s quinoline nitrogen (+0.18 e⁻), suggesting increased nucleophilic character at this position.

Properties

CAS No.

61472-30-8

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione

InChI

InChI=1S/C16H13N3O3/c1-22-16-12(18)15(21)13-9(14(16)20)6-7-11(19-13)8-4-2-3-5-10(8)17/h2-7H,17-18H2,1H3

InChI Key

ZUTCXOCAGYKUPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3N)N

Origin of Product

United States

Preparation Methods

Core Quinoline-5,8-dione Synthesis

One classical approach involves oxidation of acylamido precursors or cyclization reactions:

Halogenation and Substitution

  • Halogenation at position 7 or 6 is achieved by reacting quinoline-5,8-dione intermediates with bromine or other halogenating agents.
  • The 7-chloro or 6-chloro intermediates serve as key substrates for nucleophilic aromatic substitution.

Introduction of Methoxy and Amino Groups

  • The 6-methoxy group is introduced by nucleophilic displacement of the 6-chloro substituent using sodium methoxide in methanol, yielding 6-methoxy derivatives in high yield (~86%).
  • Amino groups at position 7 are introduced by reaction with ammonia or amines under basic conditions. The solvent choice critically affects regioselectivity:
    • Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) favor formation of the 7-amino compound as the major product.
    • Protic solvents such as water or ethanol favor 6-substituted products.

Reduction and Purification

  • Reduction of nitro groups to amino groups is typically performed by catalytic hydrogenation over platinum oxide or chemical reduction with sodium dithionite.
  • Partial displacement of chloro substituents by azide followed by reduction can also yield amino derivatives.
  • Chromatographic separation on silica gel is used to isolate pure regioisomers.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization/Oxidation Acylamido precursor + K2Cr2O7 in AcOH Quinoline-5,8-dione core formation
2 Halogenation Bromine or POCl3 7-chloro or 6-chloro quinoline-5,8-dione
3 Nucleophilic substitution NaOMe in MeOH 6-methoxy substitution (86% yield)
4 Amination Ammonia or amine in THF or DMF 7-amino substitution favored in aprotic solvents
5 Reduction H2/PtO2 or Na2S2O4 Nitro to amino group conversion
6 Purification Silica gel chromatography Isolation of pure 7-amino-2-(2-aminophenyl)-6-methoxy derivative

Research Findings and Notes

  • The regioselectivity of amination is solvent-dependent, with aprotic solvents favoring the 7-amino derivative, which is the target compound.
  • The hydroquinone intermediates (5,8-dihydroxyquinoline derivatives) are often unstable to air oxidation and require careful handling.
  • Sequential addition of sodium azide and sodium borohydride to halogenated intermediates can be used to prepare amino derivatives via azide intermediates.
  • The described synthetic routes have been optimized to minimize side reactions and improve yields, with typical yields ranging from 65% to 86% for key steps.

Summary Table of Key Preparation Parameters

Parameter Details
Core synthesis method Oxidation of acylamido precursors or cyclization
Halogenation agents Bromine, phosphorus oxychloride (POCl3)
Amination solvents THF, DMF (aprotic) for 7-amino selectivity
Methoxylation reagent Sodium methoxide in methanol
Reduction methods Catalytic hydrogenation (PtO2), sodium dithionite
Purification techniques Silica gel chromatography
Typical yields 65% - 86% for substitution steps
Stability considerations Hydroquinone intermediates sensitive to oxidation

Chemical Reactions Analysis

Types of Chemical Reactions

This compound participates in three primary reaction categories:

Oxidation Reactions

  • The quinoline-5,8-dione structure undergoes oxidation under acidic conditions. For example:

    • Reaction with potassium permanganate (KMnO₄) in H₂SO₄ generates hydroxylated derivatives .

    • Air oxidation converts dihydroxyquinoline intermediates back to the dione form .

Reduction Reactions

  • Sodium dithionite (Na₂S₂O₄) reduces the quinoline-5,8-dione to 5,8-dihydroxyquinoline, which is unstable and prone to re-oxidation .

  • Catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro groups to amines .

Substitution Reactions

  • Halogenation : Chlorination with Cl₂/CHCl₃ introduces substituents at position 7 .

  • Methoxylation : Reaction with NaOMe/MeOH replaces chloro groups with methoxy groups .

  • Amination : Treatment with NH₃/MeOH substitutes methoxy or chloro groups with amino groups .

Reagents and Reaction Conditions

Key reagents and their effects are summarized below:

Reaction Type Reagents Conditions Outcome
OxidationKMnO₄, H₂SO₄Acidic, refluxHydroxylation at C5/C8
ReductionNa₂S₂O₄, H₂O/THFAqueous, 25°CDihydroxyquinoline formation
ChlorinationCl₂ in CHCl₃Room temperature7-Chloro substitution
MethoxylationNaOMe, MeOHReflux6-Methoxy substitution
AminationNH₃, MeOHHigh pressure, 100°C6/7-Amino substitution

Major Reaction Products

Reaction pathways yield structurally distinct derivatives:

Starting Material Reaction Product Yield
7-Amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dioneCl₂/CHCl₃7-Chloro-6-methoxy derivative 77%
6,7-Dichloro derivativeNaOMe/MeOH6-Methoxy-7-chloro derivative 86%
6-Methoxy-7-chloro derivativeNH₃/MeOH6-Methoxy-7-amino derivative 35%

Mechanistic Insights

  • Oxidation : The dione structure facilitates electron transfer, forming reactive semiquinone intermediates that abstract hydrogen atoms from biological targets .

  • Substitution : The 6-methoxy group directs electrophilic substitution to position 7 due to steric and electronic effects .

  • DNA Cleavage : In biochemical studies, the compound generates reactive oxygen species (ROS) when reduced by NADH, causing single-strand DNA breaks. Catalysis by Cu²⁺ accelerates this process .

Biochemical Interactions

Experimental data from DNA cleavage studies reveal structure-activity relationships:

Compound DNA Cleavage Rate (t₁/₂, min) Catalyst
6,7-Dichloro derivative6.5None
6-Methoxy-7-chloro derivative43.0None
2-(o-Aminophenyl)-7-amino-6-methoxy derivative12.2NADPH

Key findings:

  • Electron-withdrawing substituents (e.g., Cl) enhance DNA cleavage rates .

  • The 2-(o-aminophenyl) group mimics streptonigrin’s DNA-binding motif, enabling intercalation .

Scientific Research Applications

Biological Activities

The 5,8-quinolinedione scaffold is recognized for its broad spectrum of biological activities, including:

  • Anticancer Activity : Numerous studies have highlighted the anticancer properties of quinolinediones. For instance, compounds derived from this scaffold have demonstrated potent activity against various cancer cell lines. Research indicates that derivatives can induce apoptosis in cancer cells by modulating mitochondrial dysfunction and affecting apoptotic pathways. Specific derivatives have shown IC50 values ranging from 0.59 to 1.52 µM against drug-sensitive and multidrug-resistant cell lines .
  • Antibacterial and Antifungal Properties : The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
  • Antimalarial Activity : Some derivatives have been tested for their efficacy against malaria parasites, showcasing potential as antimalarial agents .

Synthetic Methodologies

The synthesis of 5,8-quinolinedione derivatives typically involves various chemical reactions:

  • Substitution Reactions : The introduction of amino groups at the C-6 and C-7 positions is commonly achieved through nucleophilic substitution reactions under basic conditions. The choice of solvent significantly influences the product distribution—aprotic solvents favor the formation of 7-amino derivatives, while protic solvents lead to 6-substituted products .
  • Catalytic Methods : Catalysts such as cerium chloride (CeCl3) or nickel chloride (NiCl2) can enhance the selectivity of reactions, yielding specific derivatives like 6-amino-5,8-quinolinedione .

Anticancer Case Study

A study by Ling et al. evaluated a series of arylamino derivatives of 5,8-quinolinedione against HeLa and KB-vin cell lines. The results indicated that the most active compounds exhibited a significant antiproliferative effect through an NQO1-dependent mechanism, suggesting their potential as anticancer agents .

Antimicrobial Case Study

Research on lavendamycin analogs derived from quinolinediones demonstrated their effectiveness in inhibiting microbial growth on surfaces. These compounds were formulated into disinfectant preparations that could be utilized in clinical settings to combat infections .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeIC50 Value (µM)Target Cell Lines
Compound AAnticancer0.59HeLa
Compound BAnticancer1.52KB-vin
Compound CAntibacterialN/AStaphylococcus aureus
Compound DAntifungalN/ACandida albicans
Compound EAntimalarialN/APlasmodium falciparum

Mechanism of Action

The mechanism of action of 7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Position: C-6 vs. C-7 Derivatives

The biological activity of 5,8-quinolinediones is highly dependent on substitution sites:

  • 7-Substituted Derivatives: The target compound (7-amino-2-(2-aminophenyl)-6-methoxy-) exhibits potent anticancer activity. Ling et al. reported that 7-arylamino derivatives (e.g., compound 10) showed IC₅₀ values of 0.59–1.52 µM against drug-sensitive (HeLeS3) and multidrug-resistant (KB-vin) cell lines, outperforming 6-substituted analogs . Structural studies via FT-IR confirm 7-substitution by the presence of two distinct C=O peaks (1700–1650 cm⁻¹), distinguishing it from 6-substituted analogs with a single peak .
  • 6-Substituted Derivatives: 6-Amino derivatives (e.g., compound 11) generally show lower activity in cancer models but higher selectivity in some contexts. For example, 6-chloro-7-arylamine derivatives (e.g., 22) exhibited reduced efficacy against A549 lung cancer compared to cisplatin (IC₅₀ = 1.80 µg/mL) . Evidence suggests that 6-substituted compounds are more prone to forming multicyclic structures, which may alter bioavailability .

Substituent Functional Groups

  • Amino Groups: The 7-amino group in the target compound enhances NQO1-dependent cytotoxicity, inducing mitochondrial dysfunction and apoptosis via Bcl-2 upregulation and Bax suppression . In contrast, 6-amino derivatives with thiol or aryl groups (e.g., 24–26) show variable activity, often requiring additional substituents for potency .
  • Methoxy Groups :
    • The 6-methoxy group in the target compound improves solubility and membrane permeability compared to halogenated analogs (e.g., 7-chloro-6-methoxy derivatives) .

Key Research Findings

Anticancer Superiority of 7-Substitution: The target compound’s 7-amino group confers 1.4–1.6-fold higher activity against multidrug-resistant cancers compared to 6-substituted analogs, likely due to enhanced redox cycling via NQO1 .

Solvent-Driven Selectivity: Synthesis in THF/DMF yields >80% 7-substituted products, whereas ethanol with CeCl₃ favors 6-substitution .

Biological Activity

5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy- (CAS No. 61471-67-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substitutions that enhance its biological properties. The molecular formula is C15H11N3O2, and it has a molecular weight of 265.27 g/mol. The structural characteristics include:

PropertyValue
CAS No.61471-67-8
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
IUPAC Name6-amino-2-(2-aminophenyl)quinoline-5,8-dione

Biological Activities

5,8-Quinolinedione derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), melanoma (C-32), and glioblastoma (SNB-19). For instance, derivatives have shown IC50 values ranging from 0.59 to 1.52 µM against specific cancer types, indicating potent anticancer properties .
  • Antibacterial Effects : The compound also displays significant antibacterial activity. Its structure allows it to interact with bacterial enzymes, leading to the inhibition of bacterial growth.
  • Antifungal and Antimalarial Properties : The quinolinedione scaffold is known for its antifungal and antimalarial activities, making it a potential candidate for treating infections caused by fungi and malaria parasites .

The biological activity of 5,8-quinolinedione is largely attributed to its ability to form radicals in vivo and interact with various molecular targets:

  • NAD(P)H:quinone oxidoreductase (NQO1) : This enzyme is a crucial target for quinolinedione derivatives. Inhibition of NQO1 leads to increased levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Apoptosis Induction : The compound has been shown to upregulate Bcl-2 protein while downregulating Bax protein and cleaved caspase-3, leading to programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications at the C-6 and C-7 positions significantly affect the biological properties of the compound. For example:

ModificationEffect on Activity
C-6 Alkoxy GroupIncreased activity against MDA-MB-231 cells
C-7 Arylamine SubstituentEnhanced anticancer effects against specific cell lines

Studies have shown that certain substitutions can either enhance or diminish the activity compared to unmodified compounds .

Case Studies

  • Anticancer Study : A study conducted by Ryu et al. synthesized a series of arylamine derivatives based on the quinolinedione scaffold. Notably, compounds with alkoxy substitutions at the C-6 position exhibited significantly higher activity against breast cancer cell lines compared to traditional treatments like cisplatin .
  • Antibacterial Evaluation : Another research effort evaluated the antibacterial properties of various quinolinedione derivatives against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to existing antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-amino-2-(2-aminophenyl)-6-methoxy-5,8-quinolinedione?

The synthesis typically begins with nitration and hydrogenation of precursors like 5-chloro-8-hydroxyquinoline to introduce the amino group. Microwave-assisted reactions reduce reaction times compared to traditional reflux methods (e.g., from 24 hours to shorter durations). Key steps include benzylation of hydroxyl groups, oxidation with mCPBA, and regioselective chlorination using POCl₃ . Alternative routes start with 6-methoxyquinoline derivatives, leveraging palladium-catalyzed Suzuki couplings with aryl boronic acids for structural diversification .

Q. What in vitro assays are used to evaluate the cytotoxicity of this compound?

Cytotoxicity is assessed via cell viability assays (e.g., MTT or SRB) against cancer cell lines, often compared to natural antibiotics like streptonigrin. The compound’s ability to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1) is also tested, as tumor cells overexpress this enzyme, making it a target for bioreductive activation .

Q. How does the 5,8-quinolinedione scaffold contribute to biological activity?

The scaffold’s redox-active quinone moiety enables semiquinone/hydroquinone formation, which generates reactive oxygen species (ROS) and disrupts DNA/RNA synthesis. Substituents at C-6 (methoxy) and C-7 (amino) enhance solubility and target specificity, while the 2-(2-aminophenyl) group modulates interactions with topoisomerase II .

Advanced Research Questions

Q. How do structural modifications at C-6 and C-7 resolve contradictions in cytotoxicity data?

Studies show that methoxy groups at C-6 improve membrane permeability but may reduce redox cycling efficiency, while amino groups at C-7 enhance DNA intercalation. Contradictions arise when electron-withdrawing substituents (e.g., carboxylic acids) diminish activity compared to electron-donating groups. SAR analysis using isogenic cell lines (e.g., NQO1-rich vs. NQO1-deficient) clarifies these effects .

Q. What computational strategies are used to predict interactions with NQO1?

Molecular docking studies with NAD(P)H binding pockets and density functional theory (DFT) calculations evaluate redox potentials and binding affinities. Hybrid derivatives, such as thymidine-linked quinolinediones, are modeled to assess bioavailability and enzyme-substrate compatibility .

Q. How do experimental designs address challenges in regioselective synthesis?

Regioselectivity in chlorination or arylation is achieved through steric and electronic control. For example, N-oxide intermediates direct POCl₃-mediated chlorination to the C-2 position, while microwave irradiation optimizes cross-coupling yields with boronic acids. HPLC and NMR validate positional isomers .

Q. What mechanistic insights explain the diminished activity of carboxylated analogs?

Carboxylic acid substituents (e.g., at C-5' or C-6') disrupt the planar quinone structure, reducing intercalation into DNA. Comparative studies with streptonigrin analogs suggest that steric hindrance and altered redox potentials are key factors, validated via cyclic voltammetry .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in substituent effects are resolved using orthogonal assays (e.g., antimicrobial vs. cytotoxic activity) and mechanistic probes like ROS scavengers .
  • Advanced Characterization : X-ray diffraction (XRD) and FTIR confirm structural integrity, while in silico tools (e.g., SwissADME) predict logP and bioavailability .

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